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These application notes provide a comprehensive protocol for the sensory panel evaluation of
propionate esters, a class of organic compounds known for their characteristic fruity aromas.
This document outlines the necessary procedures for establishing a trained sensory panel,
conducting standardized sensory tests, and analyzing the resulting data. The protocols are
designed to ensure reliable and reproducible sensory data for use in research, product
development, and quality control.

Introduction to Sensory Evaluation of Propionate
Esters

Propionate esters are widely used as flavoring and fragrance agents in the food, beverage, and
pharmaceutical industries. Their sensory properties, particularly their odor and flavor profiles,
are critical to their application. Sensory panel evaluation is a scientific discipline that uses the
human senses to measure and interpret the sensory characteristics of products. This protocol
focuses on two key methods: Quantitative Descriptive Analysis (QDA) to develop a detailed
sensory profile and the Triangle Test for discrimination testing.

Data Presentation: Quantitative Sensory Data of
Propionate Esters
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The following table summarizes the available quantitative and qualitative sensory data for a
selection of propionate esters. Odor detection thresholds are presented in parts per billion
(ppb) in water. The flavor profile is described using a standardized lexicon, and the intensity of
each attribute is rated on a 10-point scale (where O = not perceptible, 5 = moderate, and 10 =
strong).

Odor Detection ]
. ] Flavor Profile &
Ester Chemical Formula Threshold (in ) ]
Intensity Ratings
water, ppb)

Fruity (7), Rum-like
(6), Sweet (5),
Pungent (3), Ethereal
2

Methyl Propionate C4H802 100[1][2]

Fruity (8), Pineapple-
like (7), Rum-like (6),
Sweet (5), Ethereal
3)

Ethyl Propionate C5H1002 7-10[3]

Fruity (7), Pear-like
(6), Pineapple-like (5),
Sweet (4), Chemical
)4

n-Propyl Propionate C6H1202 58[3]

Fruity (8), Apricot-like
Isoamyl Propionate C8H1602 No data available (7), Pineapple-like (6),
Sweet (5)

Experimental Protocols
Panelist Selection and Training

Atrained sensory panel is essential for obtaining reliable and reproducible data.
Panelist Recruitment:

e Recruit 10-15 individuals who are regular consumers of products containing fruity flavors.
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Screen candidates for their ability to discriminate between different tastes and aromas and to
articulate sensory experiences.

Training:

Familiarization with Basic Tastes: Train panelists to recognize and rate the intensity of sweet,
sour, salty, bitter, and umami solutions.

Odor Recognition: Introduce panelists to a variety of aroma standards, including a range of
fruity esters, to develop their odor recognition skills.

Lexicon Development: Guide the panel in developing a consensus-based lexicon of
descriptive terms for the sensory attributes of propionate esters. This should include terms
for aroma, flavor, and mouthfeel.

Intensity Scaling: Train panelists to use a line scale (e.g., a 15-cm line anchored with "low"
and "high") to rate the intensity of each attribute.

Practice Sessions: Conduct several practice sessions using a variety of propionate ester
samples to ensure panelist consistency and reliability.

Quantitative Descriptive Analysis (QDA) Protocol

QDA is a method for identifying and quantifying the sensory attributes of a product.[5][6][7][8]

Objective: To develop a complete sensory profile of different propionate esters.

Materials:

Propionate ester samples at various concentrations in a neutral base (e.g., deionized water
with a small amount of ethanol to aid solubility).

Reference standards for the developed lexicon terms.
Individual sensory booths with controlled lighting and ventilation.

Computerized data collection system or standardized paper ballots.
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» Unsalted crackers and filtered water for palate cleansing.
Procedure:

o Sample Preparation: Prepare solutions of each propionate ester to be tested. The
concentration should be high enough to be easily perceived but not overwhelming. Code
each sample with a random three-digit number.

o Panelist Orientation: Before each session, review the lexicon and the evaluation procedure
with the panelists.

o Sample Presentation: Present the samples one at a time in a randomized order to each
panelist.

o Evaluation: Instruct panelists to evaluate the aroma of the sample first by sniffing from the
container. Then, they should take a small sip, hold it in their mouth to evaluate the flavor and
mouthfeel, and then expectorate.

» Data Collection: Panelists will rate the intensity of each attribute on the provided line scale.

» Palate Cleansing: Panelists should rinse their mouths with water and eat a small piece of an
unsalted cracker between samples to minimize carry-over effects.

e Replication: Each panelist should evaluate each sample at least twice in separate sessions
to assess individual reproducibility.

Data Analysis:
o Convert the line scale ratings to numerical data.

o Use Analysis of Variance (ANOVA) to determine if there are significant differences in the
intensity of each attribute across the different esters.

e Principal Component Analysis (PCA) can be used to visualize the relationships between the
samples and their sensory attributes.

e The results are often presented in a "spider web" or radar plot to provide a visual
representation of the sensory profile of each ester.[5]
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Triangle Test Protocol (Based on ISO 4120)

The triangle test is a discrimination method used to determine if a perceptible sensory
difference exists between two samples.[9]

Objective: To determine if a change in production process or a substitution of one propionate
ester for another results in a noticeable sensory difference.

Materials:

Two sets of propionate ester samples (A and B).

Individual sensory booths.

Standardized ballots.

Water for palate cleansing.
Procedure:

e Sample Preparation: For each panelist, prepare a set of three samples. Two of the samples
will be identical (e.g., A, A) and one will be different (e.g., B). The order of presentation
should be randomized for each panelist (e.g., AAB, ABA, BAA, BBA, BAB, ABB). Code each
sample with a random three-digit number.

o Evaluation: Instruct panelists to taste each of the three samples from left to right and identify
the "odd" or "different" sample.

o Data Collection: Panelists record their choice on the ballot.

o Data Analysis: The number of correct identifications is compared to the number expected by
chance (one-third of the total number of panelists). Statistical tables for the triangle test are
used to determine if the number of correct answers is statistically significant.

Mandatory Visualizations
Olfactory Signaling Pathway
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The perception of odorants like propionate esters begins with the binding of the odorant
molecule to an olfactory receptor (OR) on the surface of an olfactory sensory neuron. This
initiates a G-protein-coupled signaling cascade.
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Caption: Olfactory signal transduction cascade for propionate ester perception.

Gustatory (Taste) Perception Pathway

While the primary perception of fruity esters is through the sense of smell (olfaction), some
aspects of "flavor" are perceived in the mouth. Sweetness, a common characteristic of many
fruity esters, is detected by G-protein coupled receptors on taste receptor cells.
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Caption: Gustatory signal transduction for sweet taste perception.

Experimental Workflow: Quantitative Descriptive
Analysis (QDA)

The following diagram illustrates the key steps involved in conducting a Quantitative

Descriptive Analysis.
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Caption: Workflow for Quantitative Descriptive Analysis (QDA).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b1665103?utm_src=pdf-custom-synthesis
https://scent.vn/en/pages/compound/methyl-propionate-11124
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-propionate
https://www.env.go.jp/en/air/odor/measure/02_3_2.pdf
https://en.wikipedia.org/wiki/Propyl_propanoate
https://www.sensorysociety.org/knowledge/sspwiki/Pages/Quantitative%20Descriptive%20Analysis.aspx
https://foodsafety.institute/food-fundamentals-chemistry/descriptive-tests-sensory-evaluation-profiling/
https://foodsafety.institute/food-fundamentals-chemistry/descriptive-tests-sensory-evaluation-profiling/
https://dl.astm.org/books/book/1347/chapter/175528/Chapter-3-Quantitative-Descriptive-Analysis
https://www.scitepress.org/Papers/2019/99775/99775.pdf
https://www.researchgate.net/figure/A-schematic-diagram-of-olfactory-signal-transduction-Olfactory-signal-transduction_fig2_233787858
https://www.benchchem.com/product/b1665103#protocol-for-sensory-panel-evaluation-of-propionate-esters
https://www.benchchem.com/product/b1665103#protocol-for-sensory-panel-evaluation-of-propionate-esters
https://www.benchchem.com/product/b1665103#protocol-for-sensory-panel-evaluation-of-propionate-esters
https://www.benchchem.com/product/b1665103#protocol-for-sensory-panel-evaluation-of-propionate-esters
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1665103?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665103?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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